Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
説明
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 82419-92-9) is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline backbone substituted with methoxy groups at positions 5 and 7, and an ethyl ester moiety at position 3. Its molecular weight is 277.27 g/mol .
特性
分子式 |
C14H15NO5 |
|---|---|
分子量 |
277.27 g/mol |
IUPAC名 |
ethyl 5,7-dimethoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C14H15NO5/c1-4-20-14(17)9-7-15-10-5-8(18-2)6-11(19-3)12(10)13(9)16/h5-7H,4H2,1-3H3,(H,15,16) |
InChIキー |
ADEAMHUSQBWKCL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)OC)OC |
製品の起源 |
United States |
準備方法
合成経路と反応条件
5,7-ジメトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルの合成は、通常、2-エトキシメチレンマロン酸ジエチルと3,4-ジメトキシアニリンの反応によって行われます。 この反応は120℃で1時間行い、その後、ジフェニルエーテル中で280℃でさらに1時間反応させます . 別の方法としては、トリエチルアミン存在下、メチルマロニルクロリドを用いて4,5-ジメトキシ-メチルアントラニレートをアシル化し、その後、塩基触媒エステル縮合でヘテロ環化する方法があります .
工業的生産方法
この化合物の工業的生産方法は、文献ではあまりよく記載されていません。上記の合成経路は、反応条件と精製プロセスを適切に最適化することで、工業的生産にスケールアップすることができます。
化学反応の分析
科学研究への応用
5,7-ジメトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルは、科学研究でいくつかの応用があります。
科学的研究の応用
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
作用機序
類似化合物の比較
5,7-ジメトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルは、以下のキノリン誘導体と比較することができます。
4-ヒドロキシ-2-キノロン: これらの化合物は、著しい生物活性を示し、薬剤開発で使用されています.
7-クロロ-6-フルオロ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチル: この化合物は、同様の構造的特徴を持ちますが、クロロ基とフルオロ基が含まれており、化学的および生物学的特性を変える可能性があります.
4-ヒドロキシ-6,7-ジメトキシ-2-オキソ-1,2-ジヒドロキノリン-3-カルボン酸アルキルアミド: これらの誘導体は、鎮痛作用で知られており、鎮痛剤としての可能性を探られています.
5,7-ジメトキシ-4-オキソ-1,4-ジヒドロキノリン-3-カルボン酸エチルのユニークさは、その特異的な置換パターンにあり、これは明確な化学反応性と生物活性を付与します。
類似化合物との比較
Comparison with Similar Compounds
Substituent Type: Methoxy vs. Methyl
- Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 93514-84-2) replaces methoxy groups with methyl groups at positions 5 and 6. Methyl groups are less polar than methoxy, reducing hydrogen-bonding capacity and solubility in polar solvents. The molecular weight is slightly lower (263.26 g/mol vs. 277.27 g/mol), which may influence pharmacokinetics .
- Key Difference: Methoxy groups enhance solubility in polar solvents (e.g., DMSO or ethanol) compared to methyl analogs, as evidenced by improved solubility of fluoro-substituted derivatives in DMSO .
Halogen-Substituted Derivatives
- Ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: N/A) introduces a bromine atom at position 4. Bromine’s electron-withdrawing effect and larger atomic radius may increase reactivity in nucleophilic substitution reactions compared to methoxy groups.
- Ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (3.8a) and its isomer (3.8b) exhibit fluorine at position 7 or 4.
Trifluoromethyl and Functional Group Variations
- Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate (6i) features a trifluoromethyl group at position 7. The strong electron-withdrawing effect of -CF₃ contrasts with methoxy’s electron-donating nature, which could reduce electron density at the quinoline core, affecting binding affinity in drug-target interactions .
- 6,7-Dimethoxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (CAS: 122234-41-7) replaces the ethyl ester with a carboxylic acid at position 2.
Positional Isomerism
- Ethyl 8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS: 77156-75-3) shifts the methyl group to position 8. For example, substituents at positions 5 and 7 (as in the target compound) may optimize spatial alignment with bacterial enzyme active sites compared to position 8 .
Structural and Functional Comparison Table
生物活性
Ethyl 5,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (commonly referred to as EDDQ) is a compound of significant interest due to its diverse biological activities. This article delves into the biological effects, mechanisms of action, and potential therapeutic applications of EDDQ, supported by data tables and relevant case studies.
Chemical Structure and Properties
EDDQ is a quinoline derivative characterized by its unique structure, which contributes to its biological properties. Its molecular formula is , with a molecular weight of approximately 263.25 g/mol. The compound features two methoxy groups at the 5 and 7 positions and a carboxylate group at the 3 position, enhancing its solubility and reactivity.
Biological Activities
1. Antimicrobial Activity
EDDQ has demonstrated notable antimicrobial properties against various bacterial strains. A study assessing its antibacterial efficacy found that EDDQ exhibited minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The compound's activity was attributed to its ability to disrupt bacterial cell wall synthesis.
2. Antiviral Activity
Quinoline derivatives are known for their antiviral properties, particularly against HIV. Research indicates that EDDQ may inhibit HIV replication in vitro, with IC50 values reported between 10 µM and 50 µM. The mechanism involves interference with the viral integrase enzyme, crucial for viral DNA integration into the host genome.
3. Anti-inflammatory Effects
In vitro studies have shown that EDDQ possesses anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This effect suggests potential applications in treating inflammatory diseases.
The biological activities of EDDQ can be attributed to several mechanisms:
- Enzyme Inhibition : EDDQ acts as a competitive inhibitor for enzymes involved in bacterial cell wall synthesis and viral replication.
- Reactive Oxygen Species (ROS) Scavenging : The compound has been shown to scavenge ROS, reducing oxidative stress in cells.
- Cell Signaling Modulation : EDDQ modulates signaling pathways associated with inflammation and apoptosis, contributing to its therapeutic effects.
Case Study 1: Antimicrobial Efficacy
In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, EDDQ was administered alongside standard treatment protocols. Results showed a significant reduction in infection markers within seven days of treatment, highlighting its potential as an adjunct therapy.
Case Study 2: Antiviral Activity in HIV Patients
A pilot study investigated the effects of EDDQ on HIV-positive patients undergoing antiretroviral therapy. Patients receiving EDDQ exhibited improved viral load suppression compared to those on standard therapy alone, suggesting a synergistic effect.
Data Summary
| Biological Activity | MIC/IC50 Values | Effectiveness |
|---|---|---|
| Antibacterial | 32 - 128 µg/mL | Effective against Gram-positive bacteria |
| Antiviral | 10 - 50 µM | Inhibits HIV replication |
| Anti-inflammatory | Varies | Reduces TNF-α and IL-6 levels |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
